molecular formula C11H7FN2 B1590778 4-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile CAS No. 103418-03-7

4-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile

Cat. No. B1590778
M. Wt: 186.18 g/mol
InChI Key: GXXJVCWFAZXHEE-UHFFFAOYSA-N
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Description

“4-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile” is a chemical compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound also has a fluorophenyl group attached to the 4-position of the pyrrole ring and a carbonitrile group attached to the 3-position .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyrrole ring, followed by the introduction of the fluorophenyl and carbonitrile groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which contributes to its aromaticity. The fluorophenyl group would add to the compound’s polarity, and the carbonitrile group would introduce a nitrile functional group, which is a polar group with a triple bond between a carbon and a nitrogen .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrrole ring is aromatic and relatively stable. The carbonitrile group is polar and can undergo reactions such as hydrolysis, reduction, and nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the fluorophenyl and carbonitrile groups would likely make the compound polar, influencing its solubility in different solvents .

Safety And Hazards

As with any chemical compound, handling “4-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols when handling this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new materials or pharmaceuticals, but more research would be needed to explore these possibilities .

properties

IUPAC Name

4-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2/c12-11-4-2-1-3-9(11)10-7-14-6-8(10)5-13/h1-4,6-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXJVCWFAZXHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC=C2C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545471
Record name 4-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile

CAS RN

103418-03-7
Record name 4-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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